Lactato de Zinc

Descripción general

Descripción

Synthesis Analysis

The synthesis of Zinc L-lactate involves direct synthesis from L-lactate liquid fermented by immobilized Rhizopus oryzae R[1], achieving a product purity of up to 99.38% under optimal conditions. The process highlights the efficiency of using a biological route for the synthesis of this compound, emphasizing its potential for large-scale production while adhering to green chemistry principles (Li Feng, 2003).

Molecular Structure Analysis

Studies on the molecular structure of Zinc L-lactate-related compounds, such as a chiral two-dimensional metal-organic coordination polymer, reveal complex structures with significant implications for material science and nanotechnology. These structures exhibit properties like enhanced powder second harmonic generation (SHG) efficiencies, indicative of potential applications in nonlinear optical materials (R. Xiong, J. Zuo, X. You, H. Fun, S. Raj, 1999).

Chemical Reactions and Properties

Zinc L-lactate's role in catalyzing the polymerization of lactides to polylactides showcases its significance in sustainable polymer production. The utilization of zinc complexes for the efficient polymerization of L-lactide underlines the versatility and eco-friendly aspect of Zinc L-lactate in polymer chemistry (Craig A. Wheaton, B. Ireland, Paul G. Hayes, 2009).

Physical Properties Analysis

The physical properties of Zinc L-lactate, particularly in enhancing the thermal properties of poly(L-lactic acid) by blending, highlight its role in improving material properties. The addition of Zinc L-lactate can significantly decrease the crystallization half-time of poly(L-lactic acid), suggesting its utility in manufacturing processes and materials engineering (Yan-Hua Cai, L. Ren, Ying Tang, 2015).

Chemical Properties Analysis

The chemical behavior of Zinc L-lactate, especially in the context of complex formation and catalytic activity for polymerization reactions, emphasizes its chemical versatility. Zinc complexes containing asymmetrical N,N,O-tridentate ligands demonstrate high activity and selectivity in lactide polymerization, contributing to advancements in biodegradable polymer synthesis (B. Gao, Ranlong Duan, X. Pang, Xiang Li, Zhirong Qu, H. Shao, Xianhong Wang, Xuesi Chen, 2013).

Aplicaciones Científicas De Investigación

Producción de Polímeros Biodegradables

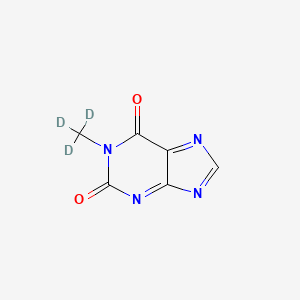

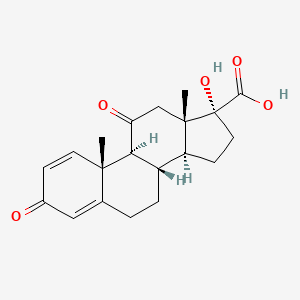

El Lactato de Zinc se utiliza como catalizador en la producción de poli (l-lactida) (PLLA), un polímero biodegradable {svg_1}. Este polímero tiene aplicaciones en la administración de fármacos, la ingeniería de tejidos y el envasado de alimentos debido a su biocompatibilidad y capacidad de renovación. La presencia de this compound mejora la velocidad de cristalización del PLLA, mejorando sus propiedades finales y ampliando su potencial de aplicación.

Nutrición y Crecimiento Animal

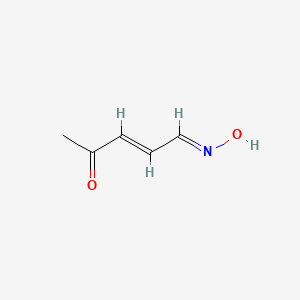

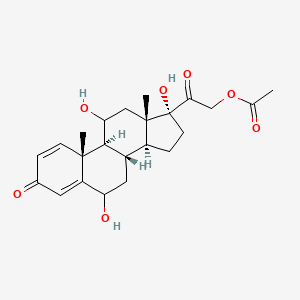

En el campo de la avicultura, la suplementación con this compound ha demostrado mejorar el rendimiento del crecimiento, la morfología intestinal y los parámetros bioquímicos del suero en pollos de engorde amarillos chinos {svg_2}. También aumenta los niveles de metalotioneína hepática, que juega un papel en la respuesta del cuerpo a los metales pesados y el estrés oxidativo.

Biosensores Electroquímicos

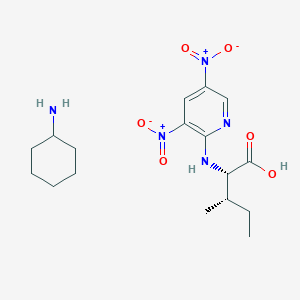

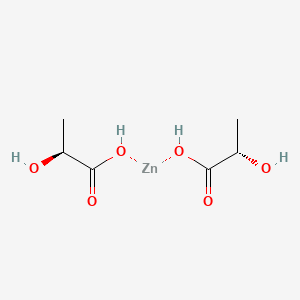

El this compound participa en el desarrollo de biosensores electroquímicos para detectar ácido L-láctico {svg_3}. Estos biosensores tienen implicaciones significativas para el diagnóstico médico, el control de la calidad alimentaria y el monitoreo ambiental.

Tasa de Cristalización Mejorada en Polímeros

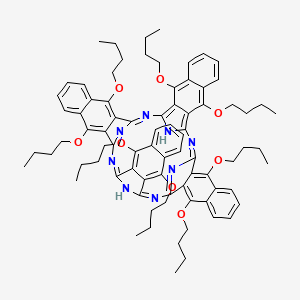

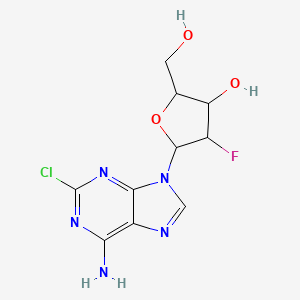

El compuesto se utiliza para aumentar la velocidad de cristalización de los polímeros, lo cual es crucial para mejorar las propiedades mecánicas y el rendimiento de procesamiento de los plásticos biodegradables {svg_4}. Esta aplicación es particularmente relevante en el contexto de la ciencia de materiales sostenibles.

Biodisponibilidad en el Ganado

La investigación indica que el this compound tiene una mayor biodisponibilidad en comparación con las fuentes de zinc inorgánico cuando se utiliza en dietas para ganado {svg_5}. Esta mayor biodisponibilidad puede conducir a una mejor absorción y utilización del zinc, que es esencial para diversas funciones fisiológicas en los animales.

Nanotecnología

El this compound juega un papel en la síntesis de nanohilos de óxido de zinc, que se utilizan en la construcción de biosensores para la detección de ácido L-láctico {svg_6}. Estos nanohilos ofrecen una alta sensibilidad y especificidad, lo que los convierte en valiosos en el desarrollo de tecnologías de detección avanzadas.

Safety and Hazards

Zinc L-lactate is harmful if swallowed and causes serious eye damage . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Zinc L-lactate primarily targets proteins in the body, particularly those involved in redox balance and mitochondrial function . It also interacts with the deSUMOylating enzyme SENP1 . The lactate component of Zinc L-lactate has been found to play a role in protein lactylation, a post-translational modification that significantly impacts human health and disease .

Mode of Action

Zinc L-lactate works by binding to specific receptors in the body, triggering a cascade of biochemical reactions. In the case of SENP1, lactate forms a complex with zinc within the active site of the enzyme, thereby inhibiting deSUMOylation activity . This interaction affects the gene expression and activity of oxidation or antioxidant enzymes .

Biochemical Pathways

Zinc L-lactate affects several biochemical pathways. It promotes cell proliferation, inhibits cell apoptosis, and upregulates the mRNA expression and concentration of MT-2B, ZNT-1, and CRIP . It also impacts the gene expression and activity of oxidation or antioxidant enzymes, such as CuZnSOD, CAT, and Gpx1 . Furthermore, lactate, a component of Zinc L-lactate, is involved in various physiological cellular functions and contributes to energy metabolism and signal transduction during immune and inflammatory responses .

Pharmacokinetics

It is known that zinc l-lactate appears as a white to almost white fine powder, is nearly odorless, and highly soluble in water . These properties suggest that it may have good bioavailability.

Result of Action

The action of Zinc L-lactate results in various molecular and cellular effects. It promotes cell proliferation, inhibits cell apoptosis, and upregulates the mRNA expression and concentration of certain proteins . It also affects the gene expression and activity of oxidation or antioxidant enzymes . Moreover, lactate has been found to regulate inflammatory processes .

Action Environment

The action, efficacy, and stability of Zinc L-lactate can be influenced by environmental factors. For example, the pH of the environment can affect the solubility and therefore the bioavailability of Zinc L-lactate . Additionally, the presence of other substances, such as soapnut extract, can act synergistically with Zinc L-lactate, enhancing its antimicrobial properties .

Análisis Bioquímico

Biochemical Properties

Zinc L-lactate plays a significant role in biochemical reactions due to its ability to act as a cofactor for various enzymes. It interacts with enzymes such as lactate dehydrogenase, which catalyzes the conversion of pyruvate to lactate and vice versa . Additionally, zinc ions from Zinc L-lactate can bind to proteins and other biomolecules, influencing their structure and function. For example, zinc ions can stabilize the structure of metalloproteins and enhance their catalytic activity . The interaction of Zinc L-lactate with these biomolecules is crucial for maintaining cellular homeostasis and metabolic processes.

Cellular Effects

Zinc L-lactate has been shown to influence various cellular processes. It can enhance cell proliferation and inhibit apoptosis in intestinal porcine epithelial cells . Zinc L-lactate also affects cell signaling pathways, such as the Nrf2/Keap1/ARE system, which is involved in the cellular response to oxidative stress . Furthermore, Zinc L-lactate can modulate gene expression by influencing the activity of transcription factors and enzymes involved in epigenetic modifications . These effects contribute to the overall impact of Zinc L-lactate on cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of Zinc L-lactate involves its interaction with zinc-binding proteins and enzymes. Zinc ions from Zinc L-lactate can bind to the active sites of enzymes, such as the SUMO protease SENP1, inhibiting their activity . This inhibition can lead to the stabilization of SUMOylated proteins, affecting various cellular processes, including cell cycle progression and mitotic exit . Additionally, Zinc L-lactate can influence gene expression by modulating the activity of transcription factors and enzymes involved in histone modifications . These molecular interactions highlight the multifaceted role of Zinc L-lactate in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Zinc L-lactate can vary over time. Studies have shown that Zinc L-lactate is relatively stable and can maintain its biochemical activity over extended periods . Its effects on cellular function may change with prolonged exposure. For example, long-term exposure to Zinc L-lactate can lead to alterations in mitochondrial function and oxidative stress levels . These temporal effects are important considerations for in vitro and in vivo studies involving Zinc L-lactate.

Dosage Effects in Animal Models

The effects of Zinc L-lactate vary with different dosages in animal models. In studies with weaned piglets, dietary supplementation with Zinc L-lactate at 100 mg/kg improved growth performance, intestinal morphology, and nutrient utilization . Higher doses may lead to adverse effects, such as oxidative stress and toxicity . It is essential to determine the optimal dosage of Zinc L-lactate to achieve the desired physiological effects without causing harm.

Metabolic Pathways

Zinc L-lactate is involved in several metabolic pathways, including glycolysis and the tricarboxylic acid cycle. Lactate, a component of Zinc L-lactate, can be converted to pyruvate by lactate dehydrogenase, which then enters the tricarboxylic acid cycle for energy production . Zinc ions from Zinc L-lactate also play a role in various enzymatic reactions, acting as cofactors for enzymes involved in metabolic processes . These interactions highlight the importance of Zinc L-lactate in cellular metabolism.

Transport and Distribution

Zinc L-lactate is transported and distributed within cells and tissues through specific zinc transporters. These transporters, such as ZnT and ZIP families, regulate the uptake and release of zinc ions across biological membranes . Zinc ions from Zinc L-lactate can be transported into the lumen of organelles, such as the Golgi apparatus, where they participate in various cellular processes . The distribution of Zinc L-lactate within cells is crucial for maintaining zinc homeostasis and supporting cellular function.

Subcellular Localization

The subcellular localization of Zinc L-lactate is influenced by its interaction with zinc transporters and binding proteins. Zinc ions from Zinc L-lactate can be localized to specific cellular compartments, such as the mitochondria and the Golgi apparatus . These localizations are essential for the proper functioning of zinc-dependent enzymes and proteins. Additionally, post-translational modifications, such as SUMOylation, can direct Zinc L-lactate to specific subcellular compartments, affecting its activity and function .

Propiedades

IUPAC Name |

(2S)-2-hydroxypropanoic acid;zinc | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.Zn/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/t2*2-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUDZEJIEQLLHN-CEOVSRFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O.CC(C(=O)O)O.[Zn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)O.C[C@@H](C(=O)O)O.[Zn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63179-81-7, 103404-76-8 | |

| Record name | Zinc L-lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063179817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc, bis[(2S)-2-(hydroxy-.kappa.O)propanoato-.kappa.O]-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc, bis((2S)-2-(hydroxy-kappaO)propanoato-kappaO)-, (T-4)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zinc Lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the most efficient method to synthesize Zinc L-lactate?

A1: Research indicates that direct synthesis from L-lactate liquid, fermented by immobilized Rhizopus oryzae R[1], offers a high-yield method for producing Zinc L-lactate. [] This method achieves maximum yield when the molar ratio of ZnSO4·7H2O to CaLa2 is between 0.9 and 0.95. Additionally, optimal reaction conditions include a temperature range of 95-100℃ and a reaction time of 1 to 1.5 hours. This method yields Zinc L-lactate with a purity of up to 99.38%, meeting national standards for food additives. []

Q2: Are there any studies on the physicochemical properties of Zinc L-lactate?

A2: While the provided research focuses on synthesis [], a separate study investigates the solubilities and vapor pressures of water over saturated solutions of various metal lactates, including Zinc L-lactate. [] This type of data is essential for understanding the compound's behavior in different solutions and environments.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol](/img/structure/B1141435.png)